Xylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Xylamine is a biochemical.

Applications De Recherche Scientifique

Veterinary Applications

-

Anesthesia and Sedation :

- Xylamine is frequently combined with other anesthetic agents, such as ketamine, to enhance sedation and pain relief during surgical procedures. The typical dosage ranges from 4 to 26.4 mg/kg depending on the species and specific requirements of the procedure .

- A recent study highlighted the development of a mobile application that aids in calculating appropriate dosages of this compound combined with ketamine, significantly reducing anesthetic-related mortality in experimental mice .

-

Muscle Relaxation :

- The compound's muscle-relaxing properties are particularly beneficial in procedures requiring immobilization of animals. This application is critical in both emergency situations and routine surgeries.

-

Research Studies :

- In experimental biology, this compound is used to facilitate various studies involving animal models. Its sedative effects allow researchers to observe physiological processes without the interference of stress-induced variables.

Pharmacological Insights

- Mechanism of Action :

-

Drug Interactions :

- Recent research indicates that this compound may interact with opioid receptors, particularly kappa opioid receptors. This interaction has implications for understanding withdrawal symptoms associated with concurrent use of opioids like fentanyl . Such findings are crucial for developing treatment protocols for patients experiencing overdose or withdrawal.

Case Studies and Research Findings

- A notable case study conducted by researchers at the University of North Carolina revealed that this compound can exacerbate withdrawal symptoms when used in conjunction with opioids. Mice treated with naloxone after this compound exposure exhibited severe withdrawal symptoms, emphasizing the need for careful management when using this compound alongside other drugs .

- Another significant study focused on the pharmacokinetics of this compound in overdose scenarios. Researchers found that the half-life of this compound in human subjects could extend up to 12 hours, which is critical information for emergency medical responses .

Data Summary Table

| Application Area | Description | Dosage Range |

|---|---|---|

| Veterinary Anesthesia | Used with ketamine for sedation and pain relief | 4-26.4 mg/kg |

| Muscle Relaxation | Facilitates immobilization during surgical procedures | Varies by species |

| Research Studies | Enables physiological observations under controlled conditions | N/A |

| Drug Interaction Studies | Examines effects when combined with opioids | N/A |

Propriétés

Numéro CAS |

78686-02-9 |

|---|---|

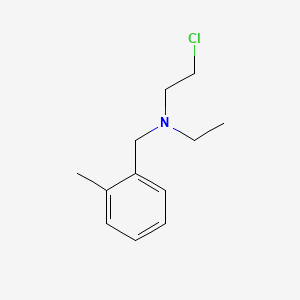

Formule moléculaire |

C12H18ClN |

Poids moléculaire |

211.73 g/mol |

Nom IUPAC |

2-chloro-N-ethyl-N-[(2-methylphenyl)methyl]ethanamine |

InChI |

InChI=1S/C12H18ClN/c1-3-14(9-8-13)10-12-7-5-4-6-11(12)2/h4-7H,3,8-10H2,1-2H3 |

Clé InChI |

XHRCFGDFESIFRG-UHFFFAOYSA-N |

SMILES |

CCN(CCCl)CC1=CC=CC=C1C |

SMILES canonique |

CCN(CCCl)CC1=CC=CC=C1C |

Apparence |

Solid powder |

Key on ui other cas no. |

78686-02-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

N-2-chloroethyl-N-ethyl-2-methylbenzylamine xylamine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.